N-(メチルスルホニル)-β-アラニン

概要

説明

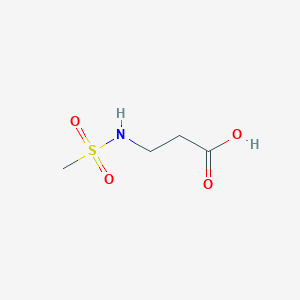

N-(methylsulfonyl)-beta-alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a methylsulfonyl group attached to the beta position of the alanine molecule

科学的研究の応用

N-(methylsulfonyl)-beta-alanine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

- Role : MSM may modulate inflammation, oxidative stress, and other processes at the subcellular level .

- Resulting Changes : By interacting with cellular components, MSM could impact cellular signaling pathways and gene expression .

- Affected Pathways : MSM has been studied for its effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity. It impedes NF-κB translocation into the nucleus and prevents degradation of the NF-κB inhibitor .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylsulfonyl)-beta-alanine typically involves the reaction of beta-alanine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:

Beta-alanine+Methylsulfonyl chloride→N-(methylsulfonyl)-beta-alanine

Industrial Production Methods

On an industrial scale, the production of N-(methylsulfonyl)-beta-alanine may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

化学反応の分析

Types of Reactions

N-(methylsulfonyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- N-(methylsulfonyl)-glycine

- N-(methylsulfonyl)-valine

- N-(methylsulfonyl)-serine

Uniqueness

N-(methylsulfonyl)-beta-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

N-(Methylsulfonyl)-beta-alanine (MSBA) is a derivative of beta-alanine, which has garnered attention for its potential biological activities and applications, particularly in the fields of sports nutrition and neuroprotection. This article explores the biological activity of MSBA, focusing on its mechanisms of action, effects on human physiology, and relevant research findings.

Chemical Structure and Properties

N-(Methylsulfonyl)-beta-alanine is characterized by the presence of a methylsulfonyl group attached to the beta-alanine backbone. This modification influences its solubility, stability, and biological activity. The compound's chemical structure can be represented as follows:

- Chemical Formula : C₄H₉NO₄S

- Molecular Weight : 155.18 g/mol

The biological activity of MSBA is primarily linked to its parent compound, beta-alanine. The following mechanisms have been identified:

- Carnosine Synthesis : MSBA enhances the synthesis of carnosine in muscle tissues. Carnosine acts as an intracellular buffer, helping to maintain pH levels during high-intensity exercise by neutralizing lactic acid accumulation.

- Neuromodulation : MSBA may influence neurotransmitter release and neuromuscular function, potentially improving performance and reducing fatigue during physical exertion .

- Antioxidant Properties : Preliminary studies suggest that MSBA may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

1. Exercise Performance

A significant body of research has focused on the effects of beta-alanine supplementation on exercise performance. Studies indicate that supplementation with beta-alanine (and by extension, MSBA) can lead to:

- Increased Muscle Carnosine Levels : Regular supplementation (4–6 g/day) for 2–4 weeks significantly raises muscle carnosine concentrations .

- Improved Exercise Capacity : Enhanced time-to-exhaustion (TTE) in high-intensity exercise tests has been reported, particularly in activities lasting between 1 to 4 minutes .

| Study | Duration | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2016) | 6 weeks | 4–6 g/day | Improved TTE from 1168.2 s to 1386.7 s |

| Stout et al. (2008) | 28 days | 3.2 g/day | Increased TTE from 1117.6 s to 1146.7 s |

2. Neuroprotective Effects

Emerging evidence suggests that MSBA may have neuroprotective properties similar to those observed with beta-alanine:

- Cognitive Function : Animal studies indicate that compounds affecting carnosine levels can modulate cognitive functions and may offer protective benefits against neurodegenerative diseases .

- Oxidative Stress Reduction : The antioxidant potential of MSBA could mitigate oxidative damage in neural tissues, although this requires further investigation.

Case Study 1: Sports Performance Enhancement

A randomized controlled trial involving athletes demonstrated that participants who supplemented with beta-alanine showed significant improvements in sprint performance compared to a placebo group. The study highlighted that even short-term supplementation could enhance performance metrics in competitive settings.

Case Study 2: Neuroprotection

Research involving animal models has indicated that compounds similar to MSBA can reduce markers of neuroinflammation and oxidative stress, suggesting a potential role in preventing neurodegenerative conditions.

特性

IUPAC Name |

3-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSOJVZBSHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424694 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105611-92-5 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。